DiOC3(3)

説明

Overview of Cyanine (B1664457) Dyes as Research Probes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. This structural feature results in a delocalized positive charge and is responsible for their strong light absorption and fluorescence properties. lumiprobe.com A key advantage of cyanine dyes is their tunable spectral properties; by altering the length of the polymethine chain and the nature of the heterocyclic groups, scientists can create a diverse palette of dyes with absorption and emission maxima spanning the visible and near-infrared (NIR) regions of the electromagnetic spectrum. lumiprobe.com

Their high extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹, contribute to their bright fluorescence. lumiprobe.com This, combined with their ability to be chemically modified for specific targeting, has led to their widespread use in life sciences research. lumiprobe.comnih.gov Cyanine dyes are frequently employed for labeling biomolecules such as DNA, RNA, and proteins, enabling their visualization and tracking within cells and tissues. axispharm.comresearchgate.net Techniques like fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH) heavily rely on the capabilities of these dyes to illuminate cellular structures and molecular interactions. axispharm.com

Significance of 3,3'-Dipropyloxacarbocyanine Iodide as a Fluorescent Tool

3,3'-Dipropyloxacarbocyanine iodide, often abbreviated as DiOC₃(3), is a lipophilic, green-fluorescent dye that readily permeates cell membranes. medchemexpress.com Its primary application lies in the staining of membranes and other lipid-rich structures within cells. medchemexpress.com The fluorescence of DiOC₃(3) is highly sensitive to its environment; it is weakly fluorescent in aqueous solutions but exhibits significantly enhanced fluorescence when incorporated into membranes or bound to lipophilic proteins. aatbio.com This property makes it an excellent probe for studying membrane dynamics and potential.

A notable characteristic of DiOC₃(3) and related oxacarbocyanine dyes is their use in measuring membrane potential. Changes in the electrical potential across a cell membrane can cause the dye to redistribute, leading to detectable changes in fluorescence intensity. caymanchem.com

Historical Context of Oxacarbocyanine Dye Applications in Scientific Inquiry

The development of synthetic dyes began in the mid-19th century, with William Henry Perkin's accidental synthesis of mauveine in 1856 marking a pivotal moment. nih.govnih.govresearchgate.net This discovery spurred the growth of the synthetic dye industry, initially focused on textiles. nih.govchemistryviews.org The first cyanine dye was synthesized in the same year. nih.gov

The application of cyanine dyes in scientific research, particularly as fluorescent probes, gained significant momentum in the latter half of the 20th century. Early studies in the 1970s began to explore the use of cyanine dyes to measure membrane potential in cells. caymanchem.comomlc.org The work of Alan Waggoner and his colleagues at Carnegie Mellon University in the early 1990s was particularly influential, leading to the development of a series of popular cyanine dyes for life science research. lumiprobe.com These dyes were modifications of Indocyanine Green, a dye used for angiography since the 1970s. lumiprobe.com The oxacarbocyanine subclass, including compounds like 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC₆(3)), proved to be valuable for visualizing the endoplasmic reticulum and mitochondria in living cells. stemcell.comstemcell.comresearchgate.net Over time, the versatility and utility of oxacarbocyanine dyes have solidified their place as essential tools in cell biology and neuroscience research.

Interactive Data Table: Spectral Properties of 3,3'-Dipropyloxacarbocyanine Iodide

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~482 nm | medchemexpress.com |

| Emission Maximum (Em) | ~501 nm | medchemexpress.com |

| Molar Extinction Coefficient | 149,000 cm⁻¹M⁻¹ at 485.0 nm | omlc.org |

| Quantum Yield | 0.05 in ethanol (B145695) | omlc.org |

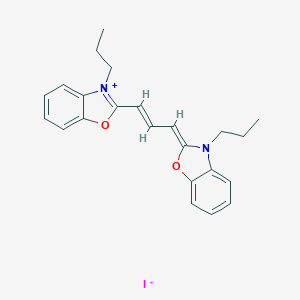

Structure

2D Structure

特性

IUPAC Name |

(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWWYHFXRJVZBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556677 | |

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-79-9 | |

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipropyloxacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,3 Dipropyloxacarbocyanine Iodide

Strategies for Oxacarbocyanine Core Synthesis

The construction of the 3,3'-Dipropyloxacarbocyanine iodide core relies on a convergent synthesis strategy, typically involving the condensation of two heterocyclic quaternary salt molecules with a single-carbon bridging agent.

Precursor Compounds and Reaction Pathways

The primary precursor for the synthesis of 3,3'-Dipropyloxacarbocyanine iodide is 2-methylbenzoxazole. The synthesis proceeds through two key stages:

Quaternization of the Heterocyclic Base: The first step involves the N-alkylation of two equivalents of 2-methylbenzoxazole with propyl iodide. This reaction, a classic Menschutkin reaction, proceeds via an SN2 mechanism where the nucleophilic nitrogen of the benzoxazole attacks the electrophilic carbon of propyl iodide. This step is crucial as it introduces the N-propyl chains and activates the adjacent methyl group for the subsequent condensation reaction. The resulting quaternary salt is 3-propyl-2-methylbenzoxazolium iodide.

Condensation to Form the Polymethine Chain: The second stage involves the reaction of two equivalents of the 3-propyl-2-methylbenzoxazolium iodide with a suitable one-carbon electrophile that will form the central methine bridge of the trimethine chain. A common and efficient reagent for this purpose is triethyl orthoformate, HC(OC2H5)3. The reaction is typically carried out in the presence of a basic catalyst, such as pyridine, and heat. The activated methyl groups of the two quaternary salt molecules condense with the orthoformate to form the symmetrical oxacarbocyanine dye.

Step 1: 2-Methylbenzoxazole + Propyl Iodide → 3-Propyl-2-methylbenzoxazolium iodide

Step 2: 2 (3-Propyl-2-methylbenzoxazolium iodide) + Triethyl orthoformate → 3,3'-Dipropyloxacarbocyanine iodide

This synthetic route is highly efficient for producing symmetrical carbocyanine dyes.

| Precursor Compound | Reagent | Intermediate/Product | Reaction Type |

| 2-Methylbenzoxazole | Propyl Iodide | 3-Propyl-2-methylbenzoxazolium iodide | Menschutkin Reaction (Quaternization) |

| 3-Propyl-2-methylbenzoxazolium iodide | Triethyl orthoformate | 3,3'-Dipropyloxacarbocyanine iodide | Condensation |

Role of the Iodide Counterion in Synthetic Routes

The iodide counterion, introduced during the quaternization step with propyl iodide, plays a multifaceted role in the synthesis and properties of the final dye.

Crystallization and Purification: Iodide salts of cyanine (B1664457) dyes are often crystalline solids, which facilitates their isolation and purification by recrystallization. The nature of the counterion can significantly influence the crystal packing and solubility of the dye.

Influence on Photophysical Properties: While the core chromophore determines the primary absorption and emission wavelengths, the counterion can modulate these properties, particularly in less polar solvents where ion pairing is more significant. The interaction between the iodide anion and the cationic cyanine chromophore can affect the electronic distribution and excited-state dynamics.

Heavy-Atom Effect: The presence of the heavy iodine atom can potentially enhance intersystem crossing from the excited singlet state to the triplet state. This "heavy-atom effect" can influence the photostability of the dye and its efficiency in generating singlet oxygen, a property that can be exploited in photodynamic therapy applications. However, the effect of an iodide counterion on singlet oxygen formation has been reported to be less significant than the effect of covalently incorporating an iodine atom directly onto the chromophore.

Propyl Chain Functionalization and Modifications

Modification of the N-alkyl chains is a primary strategy for tuning the solubility, biocompatibility, and functionality of oxacarbocyanine dyes. Direct functionalization of the propyl chains on a pre-formed 3,3'-Dipropyloxacarbocyanine iodide molecule is chemically challenging. Therefore, the common approach is to introduce the desired functionality during the initial synthesis by using a functionalized alkylating agent in the quaternization step instead of propyl iodide.

For example, to introduce a carboxylic acid group for subsequent conjugation, a haloalkanoic acid such as 3-bromopropanoic acid or 6-bromohexanoic acid can be used to quaternize the 2-methylbenzoxazole precursor. This results in a dye with carboxyl-terminated alkyl chains, which can then be used for further chemical reactions.

| Functional Group | Precursor Alkylating Agent Example | Resulting Functionality on Dye |

| Carboxylic Acid | ω-haloalkanoic acid (e.g., 6-bromohexanoic acid) | -COOH |

| Amine | N-(ω-haloalkyl)phthalimide (followed by deprotection) | -NH2 |

| Azide | ω-azidoalkyl halide (e.g., 3-azidopropyl bromide) | -N3 |

| Alkyne | ω-alkynyl halide (e.g., 5-hexynyl bromide) | -C≡CH |

This "functionalized precursor" approach provides a versatile platform for creating a wide range of tailored oxacarbocyanine derivatives.

Development of Novel 3,3'-Dipropyloxacarbocyanine Derivatives

Building upon the core structure of 3,3'-Dipropyloxacarbocyanine, researchers have developed a vast array of derivatives with tuned properties for specific applications in biological imaging, sensing, and materials science.

Structural Analogues for Tuned Research Applications

Modifications to both the heterocyclic nuclei and the polymethine chain of oxacarbocyanine dyes lead to structural analogues with altered photophysical and chemical properties.

Heterocyclic Variations: Replacing the benzoxazole rings with other heterocycles is a common strategy to shift the absorption and emission spectra. For instance, replacing the oxygen atoms with sulfur atoms yields the corresponding thiacarbocyanine dyes (e.g., 3,3'-Dipropylthiacarbocyanine), which absorb and emit at longer wavelengths (red-shifted). Using indolenine rings results in indocarbocyanine dyes (e.g., Cy3), which are known for their high quantum yields and photostability.

Polymethine Chain Extension: The length of the polymethine bridge is a critical determinant of the dye's color. Extending the chain from a trimethine (one central carbon) to a pentamethine (three central carbons) or heptamethine (five central carbons) bridge causes a significant bathochromic (red) shift in the absorption and emission maxima, typically around 100 nm for each additional vinyl group. This allows for the synthesis of dyes that fluoresce in the far-red and near-infrared regions, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.

Substitutions on the Benzene Ring: Introducing substituents on the benzene rings of the benzoxazole moiety can also fine-tune the electronic properties and solubility of the dye. Electron-donating or electron-withdrawing groups can cause modest shifts in the spectral properties and can also be used to attach other functional groups.

| Structural Modification | Example Analogue Class | Effect on Properties | Common Application |

| Heterocycle (O to S) | Thiacarbocyanines | Red-shift in spectra | Membrane potential sensing |

| Heterocycle (O to C(CH3)2) | Indocarbocyanines (Cy dyes) | Increased photostability and quantum yield | Fluorescent labeling of biomolecules |

| Polymethine Chain Elongation | Pentamethine/Heptamethine Cyanines | Significant red-shift to NIR region | In vivo imaging |

Conjugation Chemistry for Advanced Probes

The development of advanced fluorescent probes often requires the covalent attachment of the dye to a biomolecule (e.g., protein, antibody, nucleic acid) or a nanoparticle. This is achieved by incorporating a reactive functional group into the dye structure, typically via the N-alkyl chains as described in section 2.2.

One of the most powerful and widely used methods for bioconjugation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this method, a derivative of 3,3'-Dipropyloxacarbocyanine is synthesized with either an azide or a terminal alkyne functionality.

Synthesis of a "Clickable" Dye: A dye ready for click chemistry can be prepared by using an azido-functionalized alkyl halide (e.g., 1-bromo-3-azidopropane) or an alkyne-functionalized alkyl halide during the initial quaternization step.

Conjugation Reaction: The resulting azide- or alkyne-containing dye can then be reacted with a biomolecule that has been modified to bear the complementary functional group (alkyne or azide, respectively). The reaction is highly specific, efficient, and can be performed in aqueous buffers under mild conditions, making it ideal for modifying sensitive biological molecules.

This strategy allows for the site-specific labeling of biomolecules with 3,3'-Dipropyloxacarbocyanine iodide derivatives, enabling the creation of highly specific probes for applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Photophysical and Spectroscopic Research of 3,3 Dipropyloxacarbocyanine Iodide

Absorption and Emission Characteristics in Various Environments

The interaction of 3,3'-dipropyloxacarbocyanine iodide with its surrounding environment significantly influences its absorption and emission of light. These properties are fundamental to its application as a fluorescent probe.

Excitation and Emission Spectral Analysis

3,3'-Dipropyloxacarbocyanine iodide exhibits distinct excitation and emission spectra that are crucial for its fluorescent properties. The dye typically shows an excitation wavelength maximum in the blue region of the spectrum, ranging from 451 to 495 nm, and an emission maximum in the green region, between 496 and 570 nm. medchemexpress.commedchemexpress.com When dissolved in methanol (B129727), for instance, it has an excitation maximum at 482 nm and an emission maximum at 497 nm. biotium.com These spectral characteristics are central to its use in fluorescence microscopy and spectroscopy.

Solvatochromic Effects and Environmental Sensitivity

The absorption and emission spectra of 3,3'-dipropyloxacarbocyanine iodide are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This environmental sensitivity is a key feature of lipophilic dyes, as their fluorescence is often greatly enhanced when they are incorporated into membranes or bound to biomolecules, compared to their weak fluorescence in aqueous solutions. aatbio.comaatbio.com The spectral shifts observed with changes in solvent polarity allow the dye to be used as a probe for studying the microenvironment of cellular structures. wikipedia.orgnih.gov For example, a related dye, 4-(4′-hydroxystyryl)-N-methylpyridinium iodide, displays negative solvatochromism, appearing red in 1-propanol, orange in methanol, and yellow in water. wikipedia.org

Fluorescence Quantum Yield and Photostability Investigations

The efficiency and durability of the fluorescence of 3,3'-dipropyloxacarbocyanine iodide are critical parameters for its practical use.

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For cyanine (B1664457) dyes, the quantum yield can be significantly influenced by the environment. For example, the fluorescence quantum yield of dihexylthiacarbocyanine iodide increases from 0.10 in ethanol (B145695) to 0.27 in dimyristoylphosphatidyl-choline liposomes. nih.gov This enhancement is attributed to the restriction of photoisomerization in the more organized environment of the liposome. nih.gov

Photostability, or the resistance to photochemical degradation, is another important characteristic. While specific data on the photostability of 3,3'-dipropyloxacarbocyanine iodide is not extensively detailed in the provided results, the general stability of similar dyes is often a consideration for their application in long-term imaging experiments. chemodex.com

Excited-State Dynamics and Lifetimes

The behavior of 3,3'-dipropyloxacarbocyanine iodide after absorbing light is governed by its excited-state dynamics. Upon excitation, the molecule is promoted to an excited singlet state. From this state, it can return to the ground state through several pathways, including fluorescence and non-radiative decay processes like photoisomerization and intersystem crossing to a triplet state. nih.govrsc.org For many cyanine dyes, photoisomerization is a major deactivation pathway in solution. nih.gov

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. nih.gov This parameter is largely independent of the fluorescence intensity and fluorophore concentration. nih.gov For related thiacarbocyanine dyes, the replacement of a chloride counter-ion with an iodide has been shown to only marginally reduce the fluorescence lifetimes in chloroform. nih.gov The fluorescence lifetime of organic molecules can be determined with high accuracy; for example, the lifetime of fluorescein (B123965) has been measured to be 4.0 ns. nih.gov

Mechanisms of Fluorescence Enhancement and Quenching

The fluorescence intensity of 3,3'-dipropyloxacarbocyanine iodide can be either enhanced or diminished through various molecular interactions.

Fluorescence enhancement is often observed when the dye moves from a polar solvent like water to a nonpolar environment such as a lipid membrane. aatbio.comaatbio.com This is because the more rigid environment of the membrane restricts non-radiative decay pathways, particularly photoisomerization, leading to a higher fluorescence quantum yield. nih.gov

Fluorescence quenching, the decrease in fluorescence intensity, can occur through several mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent ground-state complexes (static quenching). colostate.edunih.gov Both processes require molecular contact between the fluorophore and a quenching agent. colostate.edu A common quencher is molecular oxygen, which can promote intersystem crossing to the triplet state. colostate.edu

Studies of Aggregation Behavior and Its Spectroscopic Signatures

At higher concentrations, cyanine dyes like 3,3'-dipropyloxacarbocyanine iodide can form aggregates, which exhibit distinct spectroscopic properties compared to the monomeric form. rsc.orgarxiv.org The formation of aggregates can lead to changes in the absorption and fluorescence spectra. For instance, 3,3'-diethylthiatricarbocyanine (B1240359) iodide in methanol and water shows both monomer and excimer (dimer) fluorescence emission bands. rsc.org In some cases, aggregation can lead to a shift in the emission maximum, as seen with 3,3'-diethyloxacarbocyanine (B1234153) iodide, where the green fluorescent dye forms red fluorescent aggregates with increasing membrane potential. biotium.com This aggregation-induced spectral shift can be exploited for ratiometric measurements of membrane potential. biotium.com The tendency for a fluorophore to aggregate is influenced by the solvent, with some solvents promoting aggregation more readily than others. arxiv.org

J-Aggregate and H-Aggregate Formation

The formation of J- and H-aggregates from monomeric dye molecules is a phenomenon driven by intermolecular interactions, primarily van der Waals forces, in suitable environments. These aggregates are characterized by significant changes in their absorption spectra, which can be explained by exciton (B1674681) theory. This theory describes the coupling of the transition dipole moments of the individual dye molecules within the aggregate.

J-aggregates , named after E. E. Jelley who first reported this phenomenon, are distinguished by a sharp, intense absorption band that is red-shifted (a bathochromic shift) relative to the monomer absorption band. This shift indicates a head-to-tail arrangement of the transition dipole moments of the dye molecules within the aggregate. A key characteristic of J-aggregates is their strong fluorescence with a small Stokes shift.

In contrast, H-aggregates exhibit a blue-shifted (a hypsochromic shift) absorption band compared to the monomer. This shift arises from a parallel, face-to-face stacking of the dye molecules. H-aggregates are typically characterized by low fluorescence quantum yields.

The formation of these aggregates is a reversible process and the equilibrium between monomers, J-aggregates, and H-aggregates is highly sensitive to the surrounding conditions.

Influence of Concentration and Environment on Aggregation

The aggregation behavior of 3,3'-Dipropyloxacarbocyanine iodide, like other cyanine dyes, is profoundly influenced by factors such as its concentration in solution and the nature of the surrounding environment, including the solvent, temperature, and the presence of other molecules.

Influence of Concentration: The concentration of the dye in a solution is a critical factor in determining the extent and type of aggregation. At very low concentrations, the dye typically exists in its monomeric form. As the concentration increases, the probability of intermolecular interactions rises, leading to the formation of dimers and higher-order aggregates. Generally, an increase in concentration favors the formation of J-aggregates. For instance, in some cyanine dye systems, H-aggregates may form at lower concentrations (e.g., 1-2 mM), while at higher concentrations, the equilibrium shifts towards the formation of J-aggregates.

Influence of Environment: The chemical and physical properties of the solvent play a crucial role in the aggregation process. In polar solvents like water, the hydrophobic nature of the dye molecules can promote aggregation as a means to minimize contact with the polar environment. The polarity of the solvent can directly influence the spectral shifts observed upon aggregation, a phenomenon known as solvatochromism. An increase in solvent polarity can lead to a bathochromic shift (positive solvatochromism) or a hypsochromic shift (negative solvatochromism) depending on the difference in the dipole moment of the dye molecule between its ground and excited states.

The presence of other molecules or templates can also induce or modulate aggregation. For example, the interaction of cyanine dyes with biological macromolecules like DNA or polysaccharides such as hyaluronic acid has been shown to template the formation of specific aggregate structures. In the presence of DNA, it has been observed that the aggregation of DiOCn(3) dyes, a group that includes 3,3'-Dipropyloxacarbocyanine iodide, is significantly affected. While specific studies on 3,3'-Dipropyloxacarbocyanine iodide are limited, research on related cyanine dyes has demonstrated that the length of the alkyl chains can influence the mode of interaction with DNA, leading to either intercalation or the formation of irregular aggregates.

Temperature is another environmental factor that can alter the equilibrium between monomeric and aggregated forms. For some cyanine dyes, lowering the temperature can favor aggregation.

While detailed spectroscopic data for the aggregation of 3,3'-Dipropyloxacarbocyanine iodide under varying conditions is not extensively available in the public domain, the general principles observed for closely related cyanine dyes provide a framework for understanding its behavior. The following table summarizes the expected spectral behavior based on general knowledge of cyanine dye aggregation.

| Aggregate Type | Typical Arrangement | Absorption Shift | Fluorescence |

| Monomer | Isolated molecules | Reference spectrum | Moderate to high |

| H-Aggregate | Face-to-face stacking | Hypsochromic (Blue-shift) | Low quantum yield |

| J-Aggregate | Head-to-tail arrangement | Bathochromic (Red-shift) | High quantum yield |

Further empirical studies are necessary to fully elucidate the specific concentration and environmental dependencies of J- and H-aggregate formation for 3,3'-Dipropyloxacarbocyanine iodide and to quantify the associated spectral changes.

Interactions of 3,3 Dipropyloxacarbocyanine Iodide with Biological Systems Non Clinical Focus

Lipid Membrane Interactions and Partitioning

3,3'-Dipropyloxacarbocyanine iodide, a member of the carbocyanine dye family, is a lipophilic, cationic fluorescent probe. medchemexpress.comfrontiersin.org Its interaction with biological membranes is fundamental to its utility in cell biology research. These dyes are weakly fluorescent in aqueous environments, but their fluorescence is significantly enhanced upon incorporation into lipid membranes or binding to other hydrophobic structures. aatbio.comaatbio.com

Lateral Diffusion within Cellular Plasma Membranes

Once introduced to cells, 3,3'-Dipropyloxacarbocyanine iodide and similar lipophilic dyes diffuse laterally within the plasma membrane. aatbio.comaatbio.com This movement allows for an even distribution of the dye throughout the cell's outer membrane, resulting in comprehensive staining at optimal concentrations. aatbio.comaatbio.com The rate of lateral diffusion can be influenced by various factors, including the specific lipid composition and physical state of the membrane. For instance, studies on soybean protoplasts have shown that the plasma membrane may contain distinct domains with different lipid mobility, affecting the diffusion of fluorescent probes. nih.gov

Affinity for Hydrophobic Structures and Lipid Bilayers

The defining characteristic of 3,3'-Dipropyloxacarbocyanine iodide is its strong affinity for hydrophobic environments. aatbio.comaatbio.com This property drives its partitioning into lipid bilayers and other nonpolar biological structures. The fluorescence of these dyes is environmentally sensitive, increasing significantly when they are incorporated into membranes or bound to lipophilic biomolecules like proteins. aatbio.comaatbio.com This is a consequence of their molecular structure, which includes hydrophobic alkyl chains that facilitate insertion into the lipid core of membranes. The interaction is primarily with the lipid bilayer itself, a foundational aspect for its function as a membrane stain. nih.gov

Influence of Membrane Composition and Fluidity

The composition and fluidity of a lipid bilayer significantly influence its interaction with small molecules, including fluorescent dyes. The maintenance of membrane fluidity is crucial for cellular function. nih.govfrontiersin.org Key determinants of membrane fluidity include the ratio of saturated to unsaturated fatty acyl chains and the presence of sterols like cholesterol or ergosterol. nih.govfrontiersin.org

The specific lipid makeup of a membrane can affect the binding and behavior of dyes. For example, the presence of different lipids can create distinct membrane domains, which in turn can influence the lateral diffusion of probes. nih.govnih.gov The interaction of molecules with membranes can also be pH-dependent, with the neutral forms of some molecules showing a greater affinity for phospholipid bilayers. mdpi.com Generally, an increase in membrane fluidity can lead to increased permeability of the lipid bilayer. mdpi.com

Interactive Data Table: Factors Influencing Membrane Interactions

| Factor | Influence on Dye Interaction | Research Context |

| Hydrophobicity | Primary driver for membrane partitioning and fluorescence enhancement. aatbio.comaatbio.com | The lipophilic nature of carbocyanine dyes leads to their accumulation in lipid-rich structures. |

| Lateral Diffusion | Allows for even staining of the plasma membrane. aatbio.comaatbio.com | The mobility of the dye within the bilayer is essential for its function as a general membrane stain. |

| Membrane Composition | Affects dye binding and can create distinct lipid domains, influencing diffusion. nih.govnih.gov | The specific types of lipids and sterols present in a membrane modulate its physical properties. |

| Membrane Fluidity | Changes in fluidity can alter the permeability and dynamics of dye interaction. nih.govmdpi.com | Fluidity is a critical parameter for overall membrane function and integrity. |

Organelle Staining and Dynamics

The lipophilic and cationic nature of 3,3'-Dipropyloxacarbocyanine iodide and its analogs, such as DiOC6(3), allows them to permeate the plasma membrane and accumulate in various intracellular organelles.

Mitochondria Staining Mechanisms

At low concentrations, certain carbocyanine dyes like DiOC6(3) selectively accumulate in mitochondria. mterasaki.usnih.gov This accumulation is driven by the large negative membrane potential across the inner mitochondrial membrane. mterasaki.us The positive charge of the dye molecule is attracted to the negatively charged mitochondrial matrix. mterasaki.us This property has made these dyes useful for assessing mitochondrial membrane potential, which is a key indicator of mitochondrial function and cell health. nih.gov The staining allows for the visualization of mitochondrial morphology, such as the branched, giant mitochondria observed in yeast cells. researchgate.net

Endoplasmic Reticulum and Golgi Apparatus Labeling

At higher concentrations, carbocyanine dyes like DiOC6(3) can also stain other membranous organelles, including the endoplasmic reticulum (ER). frontiersin.orgmterasaki.us In the peripheral regions of many cultured cells, the ER forms a distinct network that can be clearly identified with these dyes. mterasaki.us However, in thicker cell regions with numerous overlapping organelles, the utility of these dyes for specific ER staining diminishes. mterasaki.us While DiOC6(3) has been a widely used dye for ER visualization, other probes have been developed for more selective labeling of the ER and Golgi apparatus. frontiersin.orgnih.govthermofisher.com For instance, fluorescently labeled ceramides (B1148491) are valuable for specifically targeting the Golgi. frontiersin.org

Interactive Data Table: Organelle Staining Characteristics

| Organelle | Staining Mechanism | Dye Concentration Dependence | Notes |

| Mitochondria | Accumulation driven by the large negative mitochondrial membrane potential. mterasaki.us | Occurs at low dye concentrations. mterasaki.us | Used to assess mitochondrial function and visualize morphology. nih.govresearchgate.net |

| Endoplasmic Reticulum | General staining of intracellular membranes. mterasaki.us | Occurs at higher dye concentrations. mterasaki.us | Most effective for visualizing the ER network in thin, peripheral regions of cells. mterasaki.us |

| Golgi Apparatus | Can be labeled by some carbocyanine dyes, but specific probes are often preferred. frontiersin.orgnih.gov | Staining is less specific than for mitochondria. | Fluorescent ceramides provide more specific labeling of the Golgi. frontiersin.org |

Staining of Extracellular Vesicles

3,3'-Dipropyloxacarbocyanine iodide, a lipophilic cyanine (B1664457) dye, is utilized for the fluorescent labeling of extracellular vesicles (EVs). medchemexpress.combiomol.com These small, lipid-bound vesicles are released by cells and play a crucial role in intercellular communication by transporting various biomolecules, including proteins, lipids, RNA, and DNA. nih.govnih.gov The staining process can be achieved through direct incubation of isolated EVs with the dye solution or by labeling the parent cells from which the EVs are derived. nih.gov

The lipophilic nature of 3,3'-Dipropyloxacarbocyanine iodide allows it to intercalate into the lipid bilayer of EV membranes. medchemexpress.comaatbio.com However, the smaller surface area of EVs compared to whole cells can present a challenge for achieving a strong fluorescent signal, often resulting in a lower signal-to-noise ratio. nih.gov Despite this, the dye's ability to label these vesicles facilitates the study of their biodistribution and trafficking in vivo using fluorescence microscopy techniques. nih.govnih.gov

It is important to note that the distribution of EVs can be influenced by various factors, including the route of administration and the presence of disease or injury. nih.gov For instance, systemically administered EVs often accumulate in the lungs, liver, and spleen. nih.gov The specific cell source of the EVs also plays a role in their distribution profile. nih.gov

Nucleic Acid Interactions

Binding to DNA and RNA Structures

3,3'-Dipropyloxacarbocyanine iodide, as a cyanine dye, is known to interact with nucleic acids. medchemexpress.com While its primary application is as a lipophilic membrane stain, its structural characteristics allow for binding to both DNA and RNA. medchemexpress.comaatbio.com Cyanine dyes, in general, can exhibit affinity for nucleic acid structures. thermofisher.com The interaction is often electrostatic in nature, involving the positively charged dye and the negatively charged phosphate (B84403) backbone of nucleic acids. dovepress.com Some cyanine dyes, like TO-PRO-3, demonstrate a very strong binding affinity for double-stranded DNA (dsDNA). thermofisher.com

Effects on Optical Properties of the Dye upon Nucleic Acid Binding

The fluorescence of 3,3'-Dipropyloxacarbocyanine iodide and similar cyanine dyes is significantly influenced by their environment. aatbio.com In aqueous solutions, the dye is weakly fluorescent. aatbio.com However, upon binding to nucleic acids, a notable enhancement in its fluorescence quantum yield is often observed. aatbio.comthermofisher.com This phenomenon is a key characteristic of many nucleic acid-binding dyes. thermofisher.com

The specific changes in optical properties, such as absorption and emission spectra, can vary depending on the dye and the nucleic acid structure (e.g., DNA vs. RNA, single-stranded vs. double-stranded). thermofisher.com For instance, the DAPI-RNA complex has a longer wavelength emission maximum compared to the DAPI-dsDNA complex. thermofisher.com Similarly, some SYTO dyes show differential fluorescence enhancement when bound to RNA versus DNA. thermofisher.com While specific data for 3,3'-Dipropyloxacarbocyanine iodide's spectral shifts upon binding to different nucleic acid forms are not detailed in the provided context, the general principle of fluorescence enhancement upon binding is a well-established property of this class of dyes. aatbio.comthermofisher.com

Intercalation vs. Groove Binding Modes

The interaction of small molecules with DNA typically occurs through two primary modes: intercalation or groove binding. nih.govrsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing a lengthening and unwinding of the helix. thermofisher.comnih.gov This mode of binding often leads to a significant increase in the viscosity of the DNA solution. nih.gov

Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix. nih.gov This type of interaction generally causes minimal change in DNA viscosity. nih.gov The specific binding mode is influenced by the structural characteristics of the molecule, such as its size, shape, and charge distribution. rsc.orgpsu.edu

For cyanine dyes, the exact binding mode can be complex and may even involve a combination of interactions. thermofisher.com Some studies suggest that while intercalation is a possible mechanism, an external binding mode where the dye aligns with the DNA grooves might be more significant for certain cyanine dyes. thermofisher.com The determination of the precise binding mode of 3,3'-Dipropyloxacarbocyanine iodide with DNA and RNA requires further specific biophysical studies, such as viscosity measurements and molecular docking simulations. nih.govnih.gov

Protein Interactions and Conformational Probing

Binding to Lipophilic Biomolecules

3,3'-Dipropyloxacarbocyanine iodide, being a lipophilic dye, exhibits a strong affinity for hydrophobic environments. biomol.comaatbio.com This property is central to its function as a membrane stain. medchemexpress.comaatbio.com Beyond cellular membranes, this dye can also bind to other lipophilic biomolecules, most notably proteins. aatbio.com

The fluorescence of 3,3'-Dipropyloxacarbocyanine iodide is significantly enhanced when it is incorporated into membranes or bound to proteins, in contrast to its weak fluorescence in aqueous solutions. aatbio.com The binding to proteins is likely driven by hydrophobic interactions, where the nonpolar parts of the dye molecule associate with hydrophobic regions on the protein surface or within its structure. This interaction can be utilized to probe the conformational states of proteins, as changes in protein conformation that expose or conceal lipophilic domains can alter the binding and, consequently, the fluorescence of the dye.

Monitoring Conformational Changes in Specific Proteins (e.g., calmodulin, troponin C)

The utilization of the fluorescent dye 3,3'-Dipropyloxacarbocyanine iodide in monitoring the conformational changes of specific, non-membrane-bound proteins such as calmodulin and troponin C is not extensively documented in publicly available scientific literature. However, the application of a structurally analogous compound, 3,3'-dipropylthiodicarbocyanine iodide, as a fluorescent probe for such purposes has been reported, offering a strong inferential basis for the potential utility of its oxacarbocyanine counterpart.

Research has demonstrated that carbocyanine dyes, a class to which 3,3'-Dipropyloxacarbocyanine iodide belongs, are valuable tools for investigating protein conformational dynamics. nih.gov These dyes are characterized by their lipophilic nature and environment-sensitive fluorescence. aatbio.com Their fluorescence is typically weak in aqueous solutions but is significantly enhanced upon binding to hydrophobic regions of macromolecules, such as those that may become exposed during the conformational transitions of proteins. aatbio.com

A study focusing on 3,3'-dipropylthiodicarbocyanine iodide revealed its efficacy as a fluorescent probe for detecting conformational changes in the calcium-binding proteins calmodulin and troponin C. nih.gov This suggests that these proteins possess hydrophobic pockets that are accessible to the dye and that the binding of the dye is sensitive to the conformational state of the protein. The fluorescence of the dye was modulated by the presence of cations such as Ca²⁺ and Mg²⁺, which are known to induce significant conformational shifts in both calmodulin and troponin C. nih.gov

Given the structural similarities between 3,3'-Dipropyloxacarbocyanine iodide and its thiocarbocyanine analog, it is plausible that the former could also serve as a sensitive indicator of the conformational status of calmodulin and troponin C. The binding of these proteins with calcium ions is a critical event in many cellular signaling pathways, leading to substantial rearrangements of their tertiary structures. These rearrangements often expose hydrophobic domains to the solvent, creating potential binding sites for fluorescent probes like 3,3'-Dipropyloxacarbocyanine iodide. The binding of the dye to these newly exposed hydrophobic surfaces would likely result in a detectable change in its fluorescence properties, such as an increase in quantum yield and a blue shift in the emission maximum.

While direct experimental evidence for 3,3'-Dipropyloxacarbocyanine iodide is lacking in this specific application, the established use of a closely related compound provides a strong rationale for its potential as a tool in the study of protein conformational changes.

Mechanistic Studies of Cellular Transport and Efflux Processes

Kinetics of Dye Transport in Cellular Systems

The transport of 3,3'-Dipropyloxacarbocyanine iodide and its analogs across cellular membranes is a dynamic process influenced by both the properties of the dye and the cell. Studies monitoring the fluorescence changes of a series of dialkyloxacarbocyanine dyes have allowed for the measurement of their accumulation and efflux rates with high temporal resolution. The movement of these dyes is not a simple passive diffusion but involves interactions with the plasma membrane and potential redistribution within the cell.

The kinetics of transport for a related dye, 3,3'-dipropylthiacarbocyanine iodide [DiS-C3-(3)], have been characterized in kidney membrane vesicles. These studies demonstrate that the transport process is rapid, with distinct kinetic parameters that can be measured by observing changes in fluorescence intensity. This reflects the dye's interaction with transport proteins and the electrochemical gradients across the membrane.

Multidrug Resistance (MDR) Phenotypes and P-glycoprotein (P-gp) Overexpression

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often characterized by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively transport a wide range of structurally diverse compounds out of the cell, reducing their intracellular concentration and efficacy. 3,3'-Dipropyloxacarbocyanine iodide and its analogs have been instrumental in studying the function of these pumps.

Research has shown a clear relationship between the length of the alkyl chains on dialkyloxacarbocyanine dyes and their interaction with P-gp. In multidrug-resistant cell lines that overexpress P-gp, the transport of these dyes is significantly altered. Specifically, for dyes with shorter alkyl chains (n<5), there is a dramatic difference in their influx and efflux rates compared to non-resistant parental cell lines. This suggests that P-gp can effectively recognize and transport these shorter-chain dyes. However, this distinction in transport properties disappears for dyes with longer alkyl chains (n=7), indicating a critical chain length for P-gp-mediated transport.

Interestingly, while P-gp affects the membrane transport of these dyes, it does not necessarily protect the cells from their cytotoxic effects, highlighting a complex relationship between transport kinetics and cellular outcomes. Studies on other types of dyes have also confirmed that alkyl chain length is a key determinant of their ability to cross cell membranes.

Table 1: Influence of Alkyl Chain Length on Dialkyloxacarbocyanine [DiOCn(3)] Transport in P-gp Overexpressing Cells

| Alkyl Chain Length (n) | Effect on Membrane Transport by P-gp |

| < 5 | Significant alteration of influx and efflux |

| 7 | No difference in transport compared to non-resistant cells |

The ability of P-gp to transport 3,3'-Dipropyloxacarbocyanine iodide and its analogs positions them as substrates for this efflux pump. This has been demonstrated in studies where multidrug-resistant cells show a marked efflux of DiOC3(3) compared to its longer-chain counterparts. The interaction between the dye and P-gp is a key aspect of its utility in studying MDR.

However, it is important to note that not all efflux pumps recognize this dye. For instance, studies have shown that 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)), a closely related compound, is not a substrate for the Multidrug Resistance Protein (MRP). This specificity allows researchers to differentiate between the activities of different efflux pumps.

Efflux Pump Inhibition Studies

Given that 3,3'-Dipropyloxacarbocyanine iodide is a substrate for P-gp, it can be used in studies to screen for and characterize efflux pump inhibitors (EPIs). EPIs are compounds that can block the function of efflux pumps, thereby increasing the intracellular concentration of other drugs and potentially reversing multidrug resistance.

In a typical assay, the efflux of the fluorescent dye from MDR cells is measured in the presence and absence of a potential inhibitor. A decrease in dye efflux indicates that the compound is inhibiting the pump's activity. This approach has been used to identify and evaluate the efficacy of various EPIs. The development of effective EPIs is a promising strategy to combat drug resistance in both cancer and bacterial infections.

Membrane Potential Sensing Mechanisms

3,3'-Dipropyloxacarbocyanine iodide is a cationic dye, and its distribution across the cell membrane is influenced by the membrane potential—the difference in electrical charge between the inside and outside of the cell. This property makes it a valuable tool for monitoring changes in membrane potential in living cells.

The mechanism by which 3,3'-Dipropyloxacarbocyanine iodide and similar dyes report membrane potential involves their redistribution between the extracellular medium and the cell interior. In a polarized cell with a negative-inside membrane potential, the positively charged dye accumulates inside the cell. This accumulation can lead to changes in its fluorescence properties.

Studies using a related dye, 3,3'-dipropylthiodicarbocyanine iodide (diS-C3-(5)), have shown that steady-state fluorescence increases linearly with membrane potential. The kinetics of this response involve rapid binding, reorientation, and translocation of the dye across the membrane. These potential-dependent changes in fluorescence provide a real-time readout of cellular membrane potential.

Applications in Flow Cytometric Assessment of Membrane Potential

3,3'-Dipropyloxacarbocyanine iodide, a member of the carbocyanine family of fluorescent dyes, is a lipophilic cation used in flow cytometry to assess membrane potential. aatbio.com Its accumulation and fluorescence characteristics within cells are dependent on the electrical potential difference across cellular membranes, primarily the plasma membrane and the inner mitochondrial membrane. This property allows researchers to investigate cellular health, function, and response to various stimuli.

The fundamental principle behind its use lies in its potential-dependent distribution. As a positively charged molecule, 3,3'-Dipropyloxacarbocyanine iodide accumulates in compartments with a negative-inside potential, such as the cytoplasm of a healthy cell and, more significantly, the mitochondrial matrix. nih.govresearchgate.net The mitochondrial membrane potential (ΔΨm) is considerably more negative than the plasma membrane potential, making mitochondria the primary site of accumulation for this dye at low concentrations. nih.gov

In healthy cells with a high mitochondrial membrane potential, the dye aggregates within the mitochondria, leading to a shift in its fluorescence emission. Conversely, in apoptotic or metabolically compromised cells, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of the dye, resulting in a measurable decrease in fluorescence intensity. researchgate.netnih.gov Flow cytometry allows for the rapid and quantitative analysis of these fluorescence changes on a single-cell basis within a large population.

Research has extensively utilized carbocyanine dyes, including close structural analogs of 3,3'-Dipropyloxacarbocyanine iodide such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) and 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)), to probe membrane potential in various cell types and conditions.

Studies on apoptosis have shown a strong correlation between the reduction in mitochondrial transmembrane potential, as measured by the decreased uptake of DiOC6(3), and the externalization of phosphatidylserine, another early apoptotic marker. This has been observed in leukemia cell lines (HL-60, CEM, U937) and in patient-derived leukemia cells treated with chemotherapeutic agents like cytarabine, vincristine, and daunorubicin. researchgate.netnih.gov

In the field of cancer biology, the heterogeneity of mitochondrial membrane potential within cancer cell populations has been investigated. For instance, in unsynchronized human cancer cells, ΔΨm was found to be more heterogeneous compared to normal fibroblasts. nih.gov Furthermore, studies on L6E9 myoblasts have demonstrated that mitochondrial membrane potential, quantified by DiOC6(3) fluorescence, changes throughout the cell cycle, indicating a link between mitochondrial activity and cell cycle progression.

The application of these dyes extends to microbiology. In bacteria such as Escherichia coli, the ratiometric properties of DiOC2(3) are exploited. This dye exhibits green fluorescence in all bacterial cells, but as it accumulates in cells with a higher membrane potential, it forms aggregates that shift the emission to red. nih.govnih.gov The ratio of red to green fluorescence provides a more accurate measure of membrane potential that is less dependent on cell size. nih.gov Treatment of E. coli with a protonophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton gradient and thus the membrane potential, leads to a significant reduction in the red/green fluorescence ratio. nih.gov

It is important to note that the efflux of these dyes can be influenced by multidrug resistance (MDR) proteins. For example, some carbocyanine dyes are substrates for P-glycoprotein (Pgp), and their cellular retention can be modulated by MDR inhibitors. medchemexpress.com

The following interactive data table summarizes key research findings using carbocyanine dyes for flow cytometric assessment of membrane potential.

Interactive Data Table: Research Findings on Carbocyanine Dyes in Flow Cytometry

| Cell Type/Organism | Compound Used | Experimental Condition | Key Finding | Reference |

| Escherichia coli | 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)) | Treatment with 0.25% peracetic acid | Reduction of red/green fluorescence ratio from 8.8 to ~1.0, indicating membrane depolarization. | nih.gov |

| Human leukemia cells (HL-60) | 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) | Treatment with Ascorbic Acid and X-irradiation | Gradual decrease in mitochondrial membrane potential to ~40% of control value at 12 hours post-irradiation. | aatbio.com |

| L6E9 myoblasts | 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) | Comparison of cell cycle stages | Significantly higher mitochondrial membrane potential in G2/M and S phases compared to G1 phase. | nih.gov |

| Jurkat cells | 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) | Treatment with 10 µM FCCP for 30 min | Significant reduction of fluorescence intensity, indicating mitochondrial depolarization. | researchgate.net |

| Rat cardiomyocytes | 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) | Treatment with mitochondrial uncouplers | Able to discriminate between viable and apoptotic cells based on fluorescence. | oup.com |

Applications in Advanced Imaging and Analytical Methodologies

Fluorescence Microscopy Applications

3,3'-Dipropyloxacarbocyanine iodide is widely employed as a fluorescent stain in various microscopy techniques to visualize cellular membranes and other lipid-rich structures. aatbio.commedchemexpress.com As a lipophilic dye, its fluorescence is significantly enhanced when it incorporates into membranes or binds to hydrophobic biomolecules like proteins, while it remains weakly fluorescent in aqueous environments. aatbio.com This characteristic allows for high-contrast imaging of cell boundaries.

Once applied to cells, the dye diffuses laterally within the plasma membrane, leading to uniform staining of the entire cell at optimal concentrations. aatbio.com This property is particularly useful for delineating cell morphology and for tracking cell-cell interactions. Its green fluorescence makes it compatible with standard filter sets, facilitating its use in conventional and confocal fluorescence microscopy.

Flow Cytometry for Cell Analysis

The distinct spectral properties of 3,3'-dipropyloxacarbocyanine iodide and its analogs make them powerful tools for flow cytometric analysis of live cells. aatbio.combiomol.com In flow cytometry, individual cells in a suspension are passed through a laser beam, and the scattered and fluorescent light is measured. By staining cells with this dye, researchers can identify and quantify cell populations based on their membrane integrity and size.

Furthermore, its use in conjunction with other fluorescent probes enables multi-parameter analysis, providing a more comprehensive understanding of complex cell populations. aatbio.com For instance, it can be used alongside DNA-binding dyes like propidium (B1200493) iodide to simultaneously assess membrane potential and cell cycle status. nih.gov

Multi-color Imaging Strategies in Cellular Biology

3,3'-Dipropyloxacarbocyanine iodide is part of a broader family of carbocyanine dyes, each with distinct fluorescence emission spectra. aatbio.com This family includes dyes that emit in the green, orange, red, and deep-red regions of the spectrum. aatbio.combiomol.com This spectral diversity is a significant advantage for multi-color imaging experiments, allowing for the simultaneous visualization of multiple cellular structures or different cell populations within a tissue. aatbio.com

For example, 3,3'-dipropyloxacarbocyanine iodide (green fluorescence) can be used in combination with DiI (orange fluorescence) or DiD (red fluorescence) to label different sets of cells and track their interactions or movements over time. aatbio.com This is particularly valuable in developmental biology and neuroscience for lineage tracing and connectivity mapping. The compatibility of these dyes with standard FITC and TRITC filter sets further enhances their utility in multi-color imaging protocols. aatbio.com

Spectroscopic Analytical Techniques

Beyond its use in imaging, 3,3'-dipropyloxacarbocyanine iodide and its related compounds are valuable in various spectroscopic analytical techniques.

Spectrophotometric Detection

The strong absorption and fluorescence properties of carbocyanine dyes, including 3,3'-dipropyloxacarbocyanine iodide, make them suitable for spectrophotometric detection methods. These dyes possess high extinction coefficients, meaning they absorb light very efficiently at their specific maximum absorption wavelength (λmax). aatbio.com This property is fundamental to quantitative analyses where the concentration of the dye, and by extension the labeled entity, can be determined by measuring light absorbance.

Fluorometric Analysis for Biosensors

The sensitivity of the dye's fluorescence to its local environment forms the basis for its application in fluorometric analysis for biosensors. researchgate.netnih.gov A biosensor is an analytical device that combines a biological component with a physicochemical detector. researchgate.net In this context, changes in the fluorescence intensity or spectral properties of 3,3'-dipropyloxacarbocyanine iodide can signal the presence or concentration of a target analyte. For instance, the binding of an analyte to a receptor on a cell membrane can alter the membrane's properties, which in turn affects the fluorescence of the embedded dye. This principle is utilized in developing high-sensitivity biosensors for various small molecules and biomolecules. nih.govmdpi.com

Assessment of Membrane Permeability

3,3'-Dipropyloxacarbocyanine iodide and its analogs are crucial tools for assessing cell membrane permeability. medchemexpress.comnih.gov Changes in membrane permeability, which can be induced by various factors including certain chemicals or cellular processes, can be monitored by observing the influx or efflux of the dye. For example, an increase in membrane permeability can lead to a more rapid uptake of the dye and a corresponding increase in fluorescence intensity within the cell. This application is particularly relevant in toxicology and pharmacology to study the effects of compounds on cell membrane integrity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules like 3,3'-Dipropyloxacarbocyanine iodide. researchgate.netarxiv.org Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the geometry and electronic transitions of cyanine (B1664457) dyes. rsc.orgresearchgate.net

For 3,3'-Dipropyloxacarbocyanine iodide, these calculations typically start with a geometry optimization to find the most stable molecular conformation. odinity.com Subsequently, TD-DFT calculations are performed to predict the electronic absorption spectrum, which arises from transitions between molecular orbitals. rsc.orgresearchgate.net The primary absorption band in the visible region corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). odinity.com These orbitals are generally delocalized across the polymethine chain, which acts as the chromophore. nih.gov

Calculations can elucidate the nature of the excited states and the factors influencing the absorption wavelength. rsc.org While standard DFT functionals have sometimes shown limitations in accurately predicting the excitation energies of cyanine dyes, newer functionals and advanced methods like Complete Active Space Perturbation Theory of Order 2 (CASPT2) have demonstrated improved accuracy. acs.org Theoretical studies have also been used to investigate the impact of the counter-ion (iodide) and the solvent environment on the electronic structure. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations for a Generic Oxacarbocyanine Dye

| Computational Method | Calculated Property | Typical Value |

|---|---|---|

| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | ~2.5 - 3.0 eV |

| TD-DFT (CAM-B3LYP) | λmax (in vacuum) | ~450 - 480 nm |

| TD-DFT with PCM (Ethanol) | λmax (in solvent) | ~480 - 500 nm |

Molecular Dynamics Simulations of Dye-Membrane Interactions

Molecular dynamics (MD) simulations provide atomistic-level insights into the dynamic behavior of 3,3'-Dipropyloxacarbocyanine iodide within lipid bilayers, which is essential for understanding its function as a membrane probe. psu.edumdpi.com These simulations model the interactions between the dye, lipid molecules, and surrounding water over time, typically on the nanosecond to microsecond scale. nih.govnih.gov

Simulations of related carbocyanine dyes, such as DiI and other DiO derivatives, in model membranes like dipalmitoylphosphatidylcholine (DPPC) or dioleoylphosphatidylcholine (DOPC) have revealed key aspects of their behavior. nih.govasme.orgscirp.org The dye molecule typically inserts its hydrophobic propyl chains into the hydrophobic core of the lipid bilayer, while the charged chromophore orients itself near the polar headgroup region at the lipid-water interface. nih.govnih.gov This orientation is stabilized by electrostatic interactions between the positively charged dye and the partially negative phosphate (B84403) groups of the lipids. nih.gov

MD simulations can determine the precise location and orientation of the dye with respect to the membrane normal, finding that the chromophore generally lies parallel to the membrane surface. nih.gov These studies also quantify the dye's effect on membrane properties, such as area per lipid, bilayer thickness, and lipid order parameters. nih.govrsc.org While low concentrations of the dye may cause minimal perturbation, higher concentrations can alter membrane structure. nih.gov Furthermore, the lateral diffusion coefficient of the dye within the membrane can be calculated and compared to that of the lipids, confirming that the dye's dynamics often reflect the dynamics of the surrounding lipid molecules. nih.govresearchgate.net

Table 2: Typical Parameters Obtained from MD Simulations of a Carbocyanine Dye in a DPPC Bilayer

| Simulation Parameter | Description | Representative Finding |

|---|---|---|

| Location of Chromophore | Depth relative to the lipid headgroup-water interface. | ~0.6 nm below the interface. nih.gov |

| Chromophore Orientation | Angle with respect to the bilayer normal. | ~75-80 degrees. nih.gov |

| Diffusion Coefficient (Dlat) | Rate of lateral movement within the membrane. | ~10 x 10-8 cm2/s. nih.gov |

| Effect on Area per Lipid | Change in the average area occupied by a lipid molecule. | Negligible at low dye concentrations. nih.gov |

Prediction of Photophysical Parameters

Computational methods are increasingly used to predict the photophysical properties of dyes like 3,3'-Dipropyloxacarbocyanine iodide, complementing experimental measurements. rsc.org TD-DFT is a primary tool for calculating absorption and fluorescence spectra. researchgate.netnih.gov By optimizing the geometry of the ground state (S₀) and the first excited singlet state (S₁), both the absorption (S₀ → S₁) and emission (S₁ → S₀) energies can be predicted. rsc.org

The environment significantly influences the photophysical parameters. nih.gov Studies on related thiacarbocyanine dyes show that incorporation into restrictive environments like liposomes hinders photoisomerization, a major non-radiative decay pathway. nih.gov This hindrance leads to an increase in the fluorescence quantum yield. nih.gov Computational models can simulate these effects by incorporating a polarizable continuum model (PCM) to represent the solvent or by performing simulations within an explicit membrane environment. rsc.orguni-tuebingen.de

Advanced computational protocols can also be employed to estimate rates of non-radiative processes, such as intersystem crossing (ISC) from the singlet to the triplet state, and internal conversion. rsc.org While direct prediction of fluorescence quantum yields remains challenging, combining calculated radiative decay rates (from fluorescence) and non-radiative decay rates (from ISC and other processes) allows for a theoretical estimation. rsc.orgrsc.org For many cyanine dyes, the triplet state yield is very low in solution but can increase in more rigid environments. nih.govnih.gov

Table 3: Computationally Predicted Photophysical Data for a Generic Carbocyanine Dye

| Parameter | Computational Approach | Predicted Trend |

|---|---|---|

| Absorption λmax | TD-DFT with PCM | Red-shifts with increasing solvent polarity. |

| Emission λmax | TD-DFT (S1 geometry) with PCM | Red-shifts with increasing solvent polarity. |

| Fluorescence Quantum Yield (ΦF) | Calculated kr / (kr + knr) | Increases in viscous or constrained environments (e.g., membranes). nih.gov |

| Intersystem Crossing Rate (kISC) | Spin-orbit coupling calculations | Increases in the presence of heavy atoms. nih.gov |

Modeling of Dye Aggregation Processes

Cyanine dyes, including 3,3'-Dipropyloxacarbocyanine iodide, are known to form aggregates in aqueous solutions, a process that dramatically alters their optical properties. nih.gov Theoretical models are crucial for understanding the structure of these aggregates and the resulting spectral shifts. The two most common forms are H-aggregates (hypsochromic or blue-shifted) and J-aggregates (bathochromic or red-shifted). rsc.orgnih.gov

Kasha's exciton (B1674681) theory provides a fundamental framework for modeling these aggregates. nih.gov It describes the electronic coupling between transition dipole moments of the constituent monomers. In this model, a face-to-face (sandwich) arrangement leads to H-aggregation, while a head-to-tail arrangement results in J-aggregation. nih.govacs.org

More sophisticated computational models combine quantum mechanics with molecular mechanics (QM/MM) or use essential-state models to simulate the spectra of aggregates. acs.org These models can account for the specific geometry of the dimer or larger aggregate, vibronic coupling (the interaction between electronic transitions and molecular vibrations), and the influence of the surrounding environment, such as solvent screening effects. acs.orgacs.org MD simulations can also be used to explore the self-assembly process and predict the most stable aggregate structures. nih.gov For instance, simulations can model how factors like dye concentration, ionic strength, and the presence of templates like DNA or polyelectrolytes can direct the formation of either H- or J-aggregates. nih.govacs.orgnih.gov

Table 4: Theoretical Models of Cyanine Dye Aggregation

| Aggregate Type | Monomer Arrangement | Predicted Spectral Shift | Theoretical Model |

|---|---|---|---|

| H-aggregate | Face-to-face (sandwich) | Blue-shift (Hypsochromic) | Exciton theory, QM/MM |

| J-aggregate | Head-to-tail | Red-shift (Bathochromic) | Exciton theory, Essential-state models |

Future Research Directions

Development of Next-Generation Oxacarbocyanine Probes

The development of new oxacarbocyanine probes is geared towards overcoming the limitations of current dyes and enhancing their performance for demanding imaging applications. Key areas of focus include improving photostability, increasing fluorescence quantum yields, and enhancing biocompatibility. nih.gov

Enhanced Photostability and Brightness : A significant drawback of many fluorescent dyes is photobleaching, which limits their use in long-term imaging experiments. nih.gov Future research will focus on chemical modifications to the core oxacarbocyanine structure to improve its resilience to photodegradation. Strategies include the introduction of electron-accepting groups, such as cyano or halogen groups, into the polymethine chain, which has been shown to reduce the dye's reactivity with singlet oxygen, a primary cause of photobleaching. nih.govgoogle.com Another approach involves encapsulating dyes within protective scaffolds like metal-organic frameworks (MOFs) to shield them from the environment and provide pathways for electronic relaxation, thereby extending their fluorescent lifetime. digitellinc.com Researchers are also working to create dyes that are inherently brighter, which would allow for lower, less phototoxic excitation light levels. createdigital.org.au

Improved Water Solubility and Reduced Aggregation : The tendency of carbocyanine dyes to aggregate in aqueous solutions can lead to fluorescence quenching and unpredictable behavior. nih.gov Future designs will incorporate features to enhance water solubility and prevent aggregation. This includes the attachment of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) linkers, which not only improves solubility but can also enhance cellular uptake and reduce non-specific binding. acs.org Steric modifications on the dye's ring structure can also block aggregation without significantly increasing hydrophobicity. google.com

Targeted and Asymmetric Probes : There is a growing demand for probes that can specifically label particular biomolecules or organelles. nih.govacs.org The development of asymmetric cyanine (B1664457) dyes is a promising route, as they often exhibit brighter signals and superior absorption and emission characteristics compared to their symmetric counterparts. acs.org These asymmetric structures provide a versatile platform for introducing functional groups that can be conjugated to antibodies, peptides, or other targeting ligands, enabling precise localization within a cell. nih.gov

| Development Strategy | Goal | Example Modification |

| Enhanced Photostability | Reduce photobleaching | Substitution of the polymethine chain with electron-accepting groups (e.g., cyano). nih.govgoogle.com |

| Increased Brightness | Improve signal-to-noise ratio | Creation of asymmetric cyanine structures. acs.org |

| Improved Solubility | Prevent aggregation in aqueous media | Attachment of polyethylene glycol (PEG) linkers. acs.org |

| Target Specificity | Label specific organelles or biomolecules | Conjugation to targeting moieties like antibodies or peptides. nih.gov |

Integration with Advanced Optical Technologies

The full potential of next-generation oxacarbocyanine probes will be realized through their integration with advanced optical imaging technologies. The unique photophysical properties of these dyes make them ideal candidates for super-resolution microscopy techniques that bypass the diffraction limit of light.

Super-Resolution Microscopy : Techniques like RESOLFT (Reversible Saturable Optical Fluorescence Transition) and blink microscopy rely on the ability to photoswitch fluorescent probes between bright "on" and dark "off" states. ox.ac.uknih.gov Future research will involve designing oxacarbocyanine dyes with optimized photoswitching capabilities. This can be achieved by incorporating photochromic moieties, such as spirooxazine, into the dye structure, allowing for controlled activation and deactivation with specific wavelengths of light. ox.ac.uknih.gov The ability to control the on- and off-state lifetimes is crucial for achieving high-resolution images of subcellular structures. nih.gov

Multicolor and In Vivo Imaging : The development of a palette of oxacarbocyanine dyes with distinct, narrow emission spectra is essential for multicolor imaging, enabling the simultaneous visualization of multiple cellular components. createdigital.org.auaatbio.com Furthermore, creating dyes that absorb and emit in the near-infrared (NIR) region is a key goal for in vivo imaging. acs.org NIR light can penetrate tissues more deeply with lower autofluorescence, making probes like DiR (a lipophilic carbocyanine dye) valuable for animal imaging studies. aatbio.com Future work will focus on optimizing the spectral properties of oxacarbocyanine dyes for deep-tissue and whole-body imaging applications. nih.gov

Exploration in Emerging Biological Research Fields

While 3,3'-Dipropyloxacarbocyanine iodide and its analogs are well-established as membrane potential indicators and neuronal tracers, their application in other biological fields is an active area of investigation.

Neuroscience : The ability of certain carbocyanine dyes to cross the blood-brain barrier opens up exciting possibilities for non-invasive brain imaging. nih.govacs.org Researchers are exploring their use for real-time monitoring of neuronal activity, visualizing synaptic vesicle cycling, and tracking the progression of neurodegenerative diseases. nih.govfujifilm.combiotium.com The development of probes that can specifically report on neurotransmitter release or changes in the chemical environment of the brain is a major goal. nih.gov

Mitochondrial and Cellular Dynamics : Mitochondria are crucial for cellular energy production and signaling, and their dysfunction is linked to numerous diseases. Newly synthesized cyanine derivatives that selectively accumulate in mitochondria are being used to monitor mitochondrial dynamics in living cells. nih.govacs.org Future research will expand the toolkit of organelle-specific probes, allowing for detailed studies of cellular processes like endocytosis, exocytosis, and intracellular trafficking with high spatial and temporal resolution. biotium.comyoutube.com

Cancer Biology : The unique tumor-seeking ability of some cyanine dyes is being harnessed for cancer diagnosis and therapy. acs.org These dyes can accumulate in tumor tissue, allowing for their use as contrast agents in image-guided surgery. researchgate.net Future work will focus on designing theranostic probes that combine diagnostic imaging capabilities with therapeutic functions, such as photodynamic therapy.

| Research Field | Application of Oxacarbocyanine Probes | Future Directions |

| Neuroscience | Neuronal tracing, imaging synaptic activity. fujifilm.combiotium.com | Non-invasive in vivo brain imaging, neurotransmitter sensing. acs.orgnih.gov |

| Cell Biology | Mitochondrial imaging, tracking endocytosis. acs.orgbiotium.com | Development of a wider range of organelle-specific probes. youtube.com |

| Oncology | Tumor mapping, image-guided surgery. acs.orgresearchgate.net | Design of theranostic agents for combined imaging and therapy. |

Innovations in Dye Synthesis for Enhanced Performance

Advances in synthetic organic chemistry are critical for creating novel oxacarbocyanine dyes with tailored properties. nih.gov While traditional synthetic routes can be effective, they often suffer from low yields and the production of unwanted side products. nih.gov

Efficient Synthetic Strategies : Researchers are developing more efficient and flexible synthetic methodologies. One promising approach involves the reaction of nucleophiles with commercially available chloro-substituted cyanine dyes, which can produce a variety of modified fluorophores in high yields. nih.gov This allows for the systematic modification of the dye structure to fine-tune its photophysical and biological properties.

Structure-Property Relationship Studies : A deeper understanding of how the chemical structure of an oxacarbocyanine dye influences its performance is essential for rational design. Systematic studies that correlate structural modifications—such as the length of the polymethine chain, the nature of the heterocyclic rings, and the type and position of substituents—with properties like absorption/emission wavelengths, quantum yield, and photostability will guide the synthesis of next-generation probes. nih.govnih.gov

Bioconjugation Chemistry : The ability to covalently attach oxacarbocyanine dyes to biomolecules is crucial for targeted imaging. nih.gov Future synthetic innovations will focus on developing dyes with a wider range of reactive functional groups that are compatible with various bioconjugation strategies. This will facilitate the creation of highly specific probes for a broad array of biological targets. google.com

Q & A

Q. What are the primary applications of DiOC3(3) in cellular imaging?

DiOC3(3) is a lipophilic, membrane-permeable cyanine dye primarily used for labeling cell membranes and lipid-rich structures. Its applications include:

- High-resolution imaging : Two-photon confocal microscopy for Na+ concentration measurements in intact tissues .

- Membrane dynamics : Visualization of mitochondrial and endoplasmic reticulum membranes in live cells due to its potential-dependent accumulation .

- Lipid raft studies : Staining of lipid domains in plasma membranes .

Q. What are the excitation/emission maxima of DiOC3(3), and how do they compare to related dyes?

-

Comparison with analogs :

Dye Excitation (nm) Emission (nm) DiOC5(3) 483 501 DiOC6(3) 483 501 DiOC7(3) 483 501